Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of thiazolidine-2,4-dione with methyl bromoacetate under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting bacterial enzymes, leading to the disruption of essential cellular processes in bacteria . The compound may also modulate various signaling pathways involved in inflammation and metabolic regulation .
Comparison with Similar Compounds
Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate can be compared with other thiazolidine derivatives, such as:
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- Thiazolidine-2,4-dione
- Thiazolidine-4-carboxylic acid
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity . This compound is unique due to its specific ester functional group, which can enhance its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-11-4(8)2-3-5(9)7-6(10)12-3/h3H,2H2,1H3,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWZBSLMPZRIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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